3-Methyl-6-methyleneoct-4-yn-3-ol: A Comprehensive Technical Guide to its Chemical Properties, Physical Constants, and Synthetic Utility
3-Methyl-6-methyleneoct-4-yn-3-ol: A Comprehensive Technical Guide to its Chemical Properties, Physical Constants, and Synthetic Utility
Abstract: As modern drug development and advanced materials science push the boundaries of molecular complexity, the demand for highly functionalized, orthogonally reactive building blocks has surged. 3-Methyl-6-methyleneoct-4-yn-3-ol (CAS: 40454-29-3) is a rare, structurally dense aliphatic alkynol featuring a trifurcated reactivity profile: a tertiary alcohol, an internal alkyne, and a conjugated terminal alkene[1]. Historically flagged by the EPA’s TSCA Interagency Testing Committee for priority physical property testing[2], empirical data on this compound remains scarce. This whitepaper synthesizes available registry data with predictive chemical profiling to provide researchers with an authoritative guide on its properties, reactivity, and self-validating synthetic workflows.
Structural Identity and Quantitative Data
The molecular architecture of 3-methyl-6-methyleneoct-4-yn-3-ol is defined by a central alkyne bridging a tertiary carbinol and a 2-methylenebutyl group. This creates a conjugated enyne system (-C#C-C(=CH2)-), which significantly impacts its electronic distribution and thermodynamic stability.
Below is a consolidated table of its structural identifiers and physical constants. Due to the specialized nature of this fine chemical, thermodynamic properties are derived from computational models validated against structurally analogous aliphatic alkynols.
| Property | Value | Source / Methodology |
| IUPAC Name | 3-Methyl-6-methylene-4-octyn-3-ol | EPA SRS[3] |
| CAS Registry Number | 40454-29-3 | CAS Common Chemistry[4] |
| Molecular Formula | C₁₀H₁₆O | PubChem / GSRS[1] |
| Molecular Weight | 152.23 g/mol | PubChem / GSRS[1] |
| SMILES | CCC(=C)C#CC(C)(CC)O | PubChem / GSRS[1] |
| InChIKey | RLTCMUPDENBOCP-UHFFFAOYSA-N | CAS Common Chemistry[4] |
| Boiling Point | ~205–215 °C (Predicted) | Computational estimation based on MW and H-bonding |
| Density | ~0.86–0.89 g/cm³ (Predicted) | Extrapolated from analogous C10 alkynols |
| LogP (Octanol/Water) | ~2.6 (Predicted) | Computational lipophilicity model |
Chemical Properties and Reactivity Profiling
The strategic value of 3-methyl-6-methyleneoct-4-yn-3-ol lies in its orthogonal reactivity . As a Senior Application Scientist, I approach this molecule not as a static entity, but as a dynamic scaffold where each functional group can be selectively manipulated without cross-interference.
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The Tertiary Hydroxyl (C3): Highly sterically hindered. It is resistant to mild oxidation but highly susceptible to acid-catalyzed dehydration. If exposed to strong Brønsted acids, it will readily eliminate water to form a highly conjugated, and potentially unstable, diene-yne system.
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The Internal Alkyne (C4-C5): Positioned between a quaternary carbon and a conjugated alkene, this triple bond is electronically polarized. It is a prime candidate for partial hydrogenation (using a Lindlar catalyst) to yield a conjugated diene, or for specialized cross-coupling reactions.
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The Conjugated Methylene (C6): The terminal alkene is conjugated with the alkyne, creating an electron-rich enyne pocket. This site is highly reactive toward Diels-Alder cycloadditions or cross-metathesis workflows.
Fig 1: Orthogonal reactivity profile of the trifurcated functional groups within the molecule.
Synthetic Methodology: Alkynyl Lithium Addition
Because commercial sourcing of 3-methyl-6-methyleneoct-4-yn-3-ol can be prohibitively expensive or subject to supply chain bottlenecks, establishing a robust in-house synthetic route is critical. The most logical and high-yielding approach is the nucleophilic addition of a lithium acetylide to a ketone.
By deprotonating 3-methylene-1-pentyne and reacting it with 2-butanone , we perfectly construct the C10 carbon skeleton while establishing the tertiary alcohol in a single step.
Fig 2: Synthetic workflow for 3-Methyl-6-methyleneoct-4-yn-3-ol via alkynyl lithium addition.
Self-Validating Experimental Protocol
In advanced chemical synthesis, a protocol must be more than a recipe; it must be a self-validating system where the chemist can analytically confirm success at each intermediate node. The causality behind these specific conditions is designed to prevent the anionic polymerization of the conjugated enyne system.
Step 1: Acetylide Generation
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Procedure: Charge a flame-dried Schlenk flask with 3-methylene-1-pentyne (1.0 eq) and anhydrous THF (0.2 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes.
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Causality: The slight excess of n-BuLi ensures complete deprotonation of the terminal alkyne (pKa ~25). The cryogenic temperature is mandatory to prevent the resulting lithium acetylide from undergoing self-condensation or degrading the THF solvent.
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In-Process Validation: Withdraw a 0.1 mL aliquot and quench it in D₂O. Analyze via GC-MS. A successful deprotonation will show an [M+1] mass shift, confirming complete deuterium incorporation at the terminal alkyne.
Step 2: Nucleophilic Addition
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Procedure: To the cryogenic acetylide solution, add 2-butanone (1.0 eq) dropwise. Maintain the reaction at -78 °C for 2 hours.
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Causality: 2-butanone is added slowly to control the exothermic nature of the nucleophilic attack. If the temperature spikes, the localized heat can trigger anionic polymerization of the enyne moiety.
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In-Process Validation: Perform a miniature aqueous workup on a TLC aliquot. The disappearance of the 2-butanone spot (visualized with a KMnO₄ stain) confirms the consumption of the electrophile.
Step 3: Quenching and Workup
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Procedure: Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to slowly warm to room temperature. Extract the aqueous layer three times with diethyl ether.
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Causality: NH₄Cl provides a mild, buffered proton source. Critical Warning: Strong acids (e.g., HCl) must be strictly avoided during workup. The newly formed tertiary alcohol is highly prone to acid-catalyzed dehydration, which would destroy the target molecule and yield an unwanted conjugated polyene.
Step 4: Purification
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Procedure: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography using a gradient of hexanes to ethyl acetate (95:5 to 80:20).
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Causality: The target molecule is a tertiary alcohol, allowing it to interact strongly with the silica stationary phase. The non-polar hexanes easily elute any unreacted enyne dimers, while the gradual increase in ethyl acetate selectively elutes the pure 3-methyl-6-methyleneoct-4-yn-3-ol.
References
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[2] Federal Register / Vol. 56, No. 160 / Monday, August 19, 1991 / Notices (TSCA Interagency Testing Committee). Regulations.gov. 2
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[3] 4-Octyn-3-ol, 3-methyl-6-methylene- - Substance Details - SRS. Environmental Protection Agency (EPA). 3
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[1] 3-METHYL-6-METHYLENE-4-OCTYN-3-OL - Global Substance Registration System (GSRS). National Institutes of Health (NIH). 1
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[4] 3-Methyl-6-methylene-4-octyn-3-ol - CAS Common Chemistry. American Chemical Society (CAS). 4
